![molecular formula C31H34N6O4 B12424344 2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)
2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BR102375 is a novel non-thiazolidinedione (non-TZD) full agonist of peroxisome proliferator-activated receptor gamma (PPARγ). It was identified as a potential treatment for type 2 diabetes mellitus. This compound was discovered through structure-activity relationship (SAR) efforts aimed at controlling labile metabolites using bioisosteres .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BR102375 involves multiple steps, starting from the original lead compound BR101549Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of BR102375 follows a similar synthetic route but is scaled up to meet commercial demands. This involves the use of larger reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety of the final product .
化学反応の分析
Types of Reactions
BR102375 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
BR102375 has several scientific research applications, including:
Chemistry: Used as a model compound to study PPARγ activation and its effects on gene expression.
Biology: Investigated for its role in adipogenesis and glucose uptake in cell lines.
Medicine: Explored as a potential therapeutic agent for type 2 diabetes mellitus, showing glucose-lowering effects in diabetic rodent models.
Industry: Utilized in the development of new antidiabetic drugs and as a reference compound in pharmaceutical research
作用機序
BR102375 exerts its effects by binding to the ligand-binding domain of PPARγ, a nuclear receptor involved in the regulation of glucose and lipid metabolism. Upon binding, it activates PPARγ, leading to the transcription of genes involved in glucose uptake and adipogenesis. This activation enhances insulin sensitivity and glucose uptake in cells, thereby lowering blood glucose levels .
類似化合物との比較
Similar Compounds
Pioglitazone: A thiazolidinedione (TZD) PPARγ agonist used in the treatment of type 2 diabetes.
Rosiglitazone: Another TZD PPARγ agonist with similar therapeutic applications.
Uniqueness of BR102375
BR102375 is unique in that it is a non-TZD PPARγ full agonist, which distinguishes it from traditional TZD agonists like pioglitazone and rosiglitazone. This uniqueness lies in its different binding mode and potentially reduced side effects related to weight gain .
特性
分子式 |
C31H34N6O4 |
|---|---|
分子量 |
554.6 g/mol |
IUPAC名 |
3-[2-[4-[[2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methyl-6-oxopyrimidin-1-yl]methyl]phenyl]phenyl]-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C31H34N6O4/c1-6-7-12-25-32-19(2)24(17-26-33-29(36-40-26)31(3,4)5)28(38)37(25)18-20-13-15-21(16-14-20)22-10-8-9-11-23(22)27-34-30(39)41-35-27/h8-11,13-16H,6-7,12,17-18H2,1-5H3,(H,34,35,39) |
InChIキー |
NFWXOLWPQYHMBW-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NOC(=O)N4)CC5=NC(=NO5)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


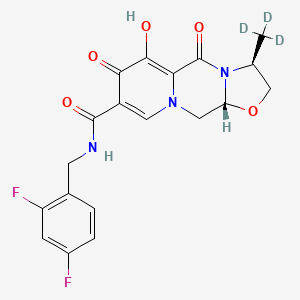

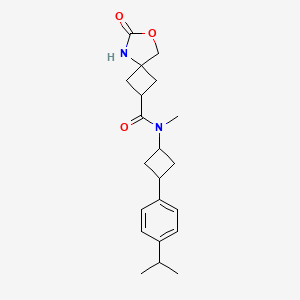
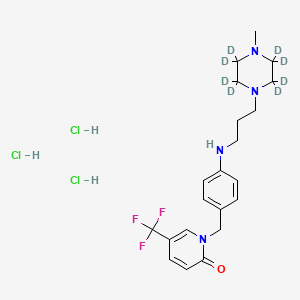
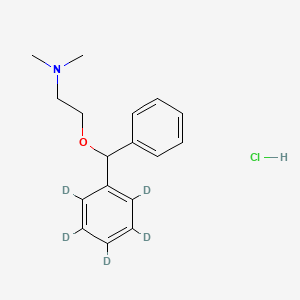
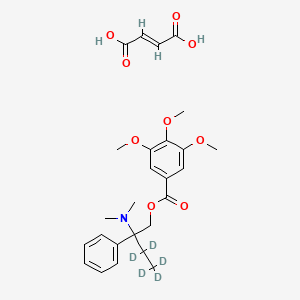
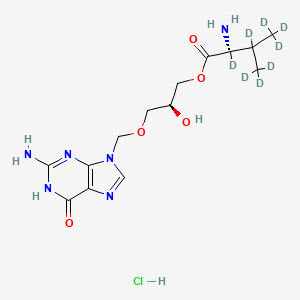

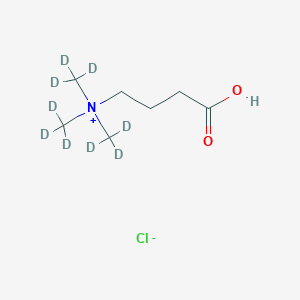

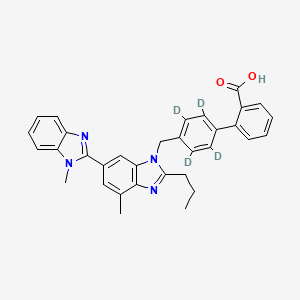
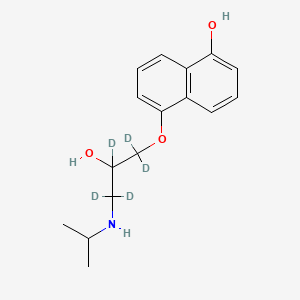
![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)

